2-Bromobenzyl cyclopentyl ether
Overview
Description
2-Bromobenzyl cyclopentyl ether is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Bromobenzyl cyclopentyl ether is the benzylic position of the compound . The benzylic position is a carbon atom that is directly attached to an aromatic ring, in this case, the benzyl group . This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a free radical reaction . In this reaction, a bromine atom is lost, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with N-bromosuccinimide (NBS) to form this compound .
Biochemical Pathways
The biochemical pathway affected by this compound involves the free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is resonance stabilized . The downstream effects of these reactions include the formation of new compounds through the substitution and oxidation reactions .
Pharmacokinetics
The compound’s reactivity at the benzylic position suggests that it may be readily metabolized . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new compounds through free radical reactions . These reactions occur at the benzylic position, leading to the formation of succinimide and the brominated compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of the free radical reactions at the benzylic position can be influenced by the presence of other reactive species in the environment . Additionally, the stability of the compound may be affected by factors such as temperature and pH .
Properties
IUPAC Name |
1-bromo-2-(cyclopentyloxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVSZADWECRLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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